4-Nitrophenyl pyridin-2-ylphosphonate
Description
Significance of Organophosphonates in Advanced Organic Synthesis
Organophosphorus compounds, and specifically phosphonates, are integral to modern organic synthesis. nih.govnih.gov Their utility stems from the unique properties of the phosphonate (B1237965) group (C−PO(OR)₂), which can act as a stable bioisostere for phosphates in medicinal chemistry, a versatile synthetic intermediate, and a key component in materials with tailored properties. us.es Phosphonates are widely employed as reagents in fundamental carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons reaction, and serve as precursors to a vast array of biologically active molecules and functional materials. nih.gov Their applications span from the synthesis of antiviral drugs and herbicides to the development of flame retardants and corrosion inhibitors. The P-C bond in phosphonates is highly stable, allowing for a wide range of chemical transformations on other parts of the molecule without cleavage of this core linkage.
Overview of Pyridyl-Containing Phosphonate Structural Motifs
The incorporation of a pyridine (B92270) ring into a phosphonate structure introduces a range of valuable chemical properties. The pyridine nitrogen atom can act as a ligand for metal catalysis, a hydrogen bond acceptor, and a site for protonation, thereby influencing the molecule's solubility, reactivity, and supramolecular assembly. rsc.org Pyridyl-containing phosphonates have been investigated for their potential in coordination chemistry, with the phosphonate group providing an additional binding site for metal ions. rsc.org The position of the phosphonate group on the pyridine ring is crucial in determining its electronic and steric environment, which in turn dictates its chemical behavior. For instance, a phosphonate group at the 2-position of the pyridine ring, as in the title compound, is subject to electronic effects from the ring nitrogen and potential steric interactions.
Electrochemical and Steric Influence of Aryl Esters, Including the 4-Nitrophenyl Moiety, on Phosphonate Reactivity
The nature of the ester group (OR) in a phosphonate has a profound impact on the reactivity of the phosphorus center. Aryl esters, in particular, can significantly modulate the electrophilicity of the phosphorus atom through inductive and resonance effects. The 4-nitrophenyl group is a classic example of a strongly electron-withdrawing moiety. The nitro group (-NO₂) at the para position exerts a powerful -I (inductive) and -R (resonance) effect, withdrawing electron density from the phenoxy ring and, consequently, from the phosphorus atom to which it is attached.
This electron withdrawal makes the phosphorus atom in 4-nitrophenyl phosphonates highly electrophilic and susceptible to nucleophilic attack. nih.govdtic.mil The 4-nitrophenoxide is an excellent leaving group, a property that is frequently exploited in biochemical and synthetic contexts where the phosphonate is used as a phosphorylating agent. nih.govresearchgate.net The rate of hydrolysis of phosphonate esters, a key measure of their reactivity, is significantly enhanced by the presence of a 4-nitrophenyl group compared to unsubstituted phenyl or alkyl esters. nih.govchemrxiv.org
The steric profile of the aryl ester also plays a role, though often secondary to electronic effects in the case of the relatively planar phenyl group. The geometry of the ester can influence the accessibility of the phosphorus center to incoming nucleophiles.
Table 1: Comparison of Electronic Effects of Different Phenyl Substituents on Phosphonate Reactivity
| Substituent at para-position | Hammett Sigma (σp) Constant | Effect on Phosphorus Electrophilicity | Predicted Relative Rate of Hydrolysis |
| -NO₂ | +0.78 | Strong Increase | Very High |
| -Cl | +0.23 | Moderate Increase | Moderate |
| -H | 0.00 | Baseline | Baseline |
| -CH₃ | -0.17 | Slight Decrease | Low |
| -OCH₃ | -0.27 | Moderate Decrease | Very Low |
Data is illustrative and based on established principles of physical organic chemistry.
Detailed Research Findings
While specific experimental data for 4-Nitrophenyl pyridin-2-ylphosphonate is not extensively reported in the literature, its reactivity can be confidently predicted based on studies of analogous compounds. The alkaline hydrolysis of related p-nitrophenyl phosphonates has been shown to proceed via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. dtic.mil The rate of this reaction is highly dependent on the concentration of the base.
Kinetic studies on the hydrolysis of various heteroaryl- and aryl-phosphonate esters have established a clear correlation between the electron-withdrawing nature of the substituent on the phosphorus atom and the rate of hydrolysis. rsc.org For substituted phenylphosphonates, a good linear free-energy relationship with Hammett σ constants is often observed, underscoring the dominance of electronic effects. rsc.org The presence of the pyridin-2-yl group is expected to further influence the reactivity through its own electronic properties and potential for intramolecular catalysis or interaction, depending on the reaction conditions.
The 4-nitrophenyl ester functionality makes the parent compound a potent phosphorylating agent. In reactions with nucleophiles such as alcohols or amines, the pyridin-2-ylphosphonyl group would be transferred, with the release of the stable 4-nitrophenoxide anion. nih.gov This reactivity is analogous to that of other 4-nitrophenyl phosphate (B84403) and phosphonate esters used in synthetic chemistry. nih.govfrontiersin.org
Properties
CAS No. |
61864-96-8 |
|---|---|
Molecular Formula |
C11H8N2O5P- |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
(4-nitrophenoxy)-pyridin-2-ylphosphinate |
InChI |
InChI=1S/C11H9N2O5P/c14-13(15)9-4-6-10(7-5-9)18-19(16,17)11-3-1-2-8-12-11/h1-8H,(H,16,17)/p-1 |
InChI Key |
UWNDBZDRCCFPGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)P(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pyridyl Containing Phosphonates Bearing Aryl Esters
Direct Phosphorylation Approaches
Direct phosphorylation methods provide the most straightforward pathways to establishing the critical C-P bond on a pyridine (B92270) ring. These techniques range from direct esterification of phosphonic acids to classic named reactions and modern transition-metal-catalyzed couplings.
Reaction of Phosphonic Acids with Alkoxy Group Donors and Orthoesters
The direct esterification of a pre-formed pyridylphosphonic acid with a phenol (B47542), such as 4-nitrophenol (B140041), represents a fundamental approach to synthesizing the target aryl ester. While classic esterification methods can be employed, the use of alkoxy group donors like orthoesters has emerged as a highly effective and selective strategy for the esterification of phosphonic acids. nih.govnih.gov
Triethyl orthoacetate, in particular, has been identified as an excellent reagent for this transformation, often serving as both the reactant and the solvent. nih.gov A key finding in this area is the significant influence of temperature on the reaction's outcome. It is possible to selectively produce either monoesters or diesters of the phosphonic acid by carefully controlling the reaction temperature. nih.gov For the synthesis of a mixed phosphonate (B1237965) diester, such as 4-Nitrophenyl pyridin-2-ylphosphonate, a stepwise approach would be necessary. First, the pyridylphosphonic acid could be selectively monoesterified, followed by a second esterification with the desired alcohol.
The reaction proceeds through a proposed key intermediate, which, in the case of monoesterification at lower temperatures (e.g., 30 °C), is a 1,1-diethoxyethyl ester of the phosphonic acid. nih.gov At higher temperatures, this intermediate facilitates the formation of the diester. nih.gov The primary advantage of this methodology is its simplicity and selectivity, avoiding the need for harsh reagents or complex purification steps. researchgate.net
Table 1: Effect of Temperature on the Esterification of Phenylphosphonic Acid with Triethyl Orthoacetate
| Temperature (°C) | Product Selectivity | Yield (%) |
|---|---|---|
| 30 | Monoethyl Phenylphosphonate | >95 |
| 80 | Diethyl Phenylphosphonate | >95 |
This table illustrates the temperature-dependent selectivity of the orthoester method for phosphonic acid esterification, based on data from studies on aromatic phosphonic acids. nih.gov
Michaelis-Arbuzov Reaction and Its Variants
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is one of the most widely used methods for forming a C-P bond. jk-sci.com The classic reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. wikipedia.orgorganic-chemistry.org This process forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. jk-sci.com
The general mechanism proceeds in two SN2 steps:
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of the halide.
Dealkylation: The halide anion attacks one of the alkoxy carbons on the phosphonium (B103445) intermediate, displacing the phosphonate.
While highly effective for alkyl halides, the classical Michaelis-Arbuzov reaction is generally not suitable for unactivated aryl halides, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113). nih.gov This limitation arises because aryl halides are poor substrates for the SN2 reaction required to initiate the process. However, the reaction can proceed without a catalyst if the heterocyclic aromatic halide is sufficiently activated, for instance, with strong electron-withdrawing groups. researchgate.net Modifications, often involving metal catalysts, have been developed to extend the scope of this reaction to aryl halides (see section 2.1.3.2).
Table 2: General Reactivity of Halides in the Classical Michaelis-Arbuzov Reaction
| Halide Type | Reactivity | Notes |
|---|---|---|
| Primary Alkyl Halide | High | Standard substrate; reactivity I > Br > Cl. jk-sci.com |
| Secondary Alkyl Halide | Moderate | Slower reaction rates. nih.gov |
| Tertiary Alkyl Halide | Unreactive | Does not participate effectively. nih.gov |
| Aryl/Heteroaryl Halide | Generally Unreactive | Requires activation or a metal catalyst. nih.govresearchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions
To overcome the limitations of classical methods, transition-metal catalysis, particularly with palladium, has become an indispensable tool for forming C-P bonds between aryl systems and phosphorus reagents. nih.gov These methods offer mild reaction conditions and broad functional group tolerance.
The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites or other P(O)H compounds, is a powerful method for synthesizing aryl phosphonates. This reaction effectively couples heteroaryl halides, including chloropyridines and bromopyridines, with phosphorus nucleophiles. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the phosphite and subsequent reductive elimination to form the C-P bond and regenerate the catalyst.
A significant advancement over the classical Michaelis-Arbuzov reaction is the use of a palladium catalyst to facilitate the coupling of aryl halides with trialkyl phosphites. This metal-catalyzed variant, sometimes referred to as the Hirao-Arbuzov reaction, enables the phosphorylation of substrates like 2-bromopyridine. Recent developments have shown that this transformation can be promoted by palladium catalysis, even in water, under mild conditions, showcasing excellent functional group tolerance. organic-chemistry.org This approach provides a direct route to diethyl pyridin-2-ylphosphonate from 2-bromopyridine and triethyl phosphite.
An alternative and increasingly popular strategy involves the cross-coupling of pyridine boronic acids with H-phosphonates, such as diethyl phosphite. This method benefits from the wide availability of substituted aryl and heteroaryl boronic acids. mdpi.com The reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297), often in the presence of a base and an oxidant (such as air). acs.org Microwave-assisted protocols have been shown to accelerate these couplings significantly. acs.org This approach avoids the use of aryl halides directly and leverages the well-established chemistry of boronic acids. organic-chemistry.org
Table 3: Representative Conditions for Pd-Catalyzed Coupling of Phenylboronic Acid with Diethyl Phosphite
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ / dppb | K₂CO₃ | 1,4-Dioxane | 90 | 24 | ~48-94 |
| Pd(OAc)₂ | (No Base) | Ethanol | 135 | 4 | ~75 |
Data synthesized from studies on the Hirao reaction with arylboronic acids. acs.org
Synthetic Routes Involving Pyridine N-Oxides
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. This strategy enhances synthetic efficiency by minimizing intermediate isolation and purification steps, thereby saving time and resources.
The principles of multi-component reactions can be extended to the synthesis of more complex, fused heterocyclic systems that contain a phosphonate moiety. For example, the synthesis of thiazolopyridylphosphonates can be envisioned through a one-pot reaction involving a substituted aminothiazole, a carbonyl compound, and a phosphite. Such reactions often proceed through a series of tandem steps, such as a Knoevenagel condensation followed by an intramolecular cyclization and aromatization, to rapidly build molecular complexity. These methods are highly valued for their ability to generate diverse libraries of heterocyclic compounds from simple precursors.
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of phosphonate synthesis, this includes catalyst-free reactions and the use of alternative energy sources like ultrasound. researchgate.net
Ultrasound-assisted synthesis has emerged as a valuable green chemistry technique. nih.govmdpi.com The application of ultrasonic irradiation can accelerate reaction rates, improve yields, and often allow for milder reaction conditions. nih.govrsc.org The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures. nih.gov This technique has been successfully applied to the synthesis of various phosphonates, including α-aminophosphonates, and can significantly reduce reaction times compared to conventional heating methods. nih.govrsc.org
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Bisphosphonate-Betulin Conjugation | 48 hours | 2 hours | Yes | rsc.org |
| Triazole Synthesis | 10-36 hours | 39-80 minutes | Yes | nih.gov |
Esterification of Phosphonic Acids and Derivatives
The introduction of an aryl ester, such as a 4-nitrophenyl group, onto a pyridylphosphonate core can be achieved through several esterification routes. These methods begin with either a phosphonic acid or one of its more reactive derivatives.
Preparation from Phosphonic Dichlorides with Alcohols
A common and effective method for synthesizing phosphonate esters involves the reaction of a phosphonic dichloride with an alcohol or a phenol. In the context of this compound, this would involve the reaction of pyridin-2-ylphosphonic dichloride with 4-nitrophenol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. google.com
The general mechanism involves the nucleophilic attack of the hydroxyl group from the alcohol or phenol on the electrophilic phosphorus atom of the phosphonyl chloride. This process can be performed stepwise to produce a monoester or driven to completion with sufficient reactant to form the diester. For instance, dodecanephosphonyl chloride has been successfully reacted with methyl alcohol in pyridine to yield the corresponding dimethyl ester. google.com This established procedure provides a viable route for the synthesis of aryl phosphonate esters.
Table 1: Illustrative Reaction for Esterification via Phosphonyl Chloride
| Reactant 1 | Reactant 2 | Base | Product Type | Ref. |
|---|---|---|---|---|
| Alkanephosphonyl Chloride | Methyl Alcohol | Pyridine | Dialkyl Phosphonate | google.com |
Direct Esterification of Phosphonic Acids with Phenols (e.g., 4-nitrophenol)
Direct esterification of phosphonic acids with phenols like 4-nitrophenol presents a more atom-economical approach, avoiding the need to first prepare the phosphonic dichloride. However, this reaction can be challenging due to the lower reactivity of phosphonic acids compared to their acid chloride counterparts. Specialized conditions or activating agents are often required to facilitate the condensation and remove the water formed during the reaction. While direct esterification methods for phosphonic acids have been explored, achieving high selectivity and yield, especially with less reactive phenols, can be difficult and may require specific catalysts or reaction conditions. researchgate.net
Ester Exchange Reactions Mediated by Activating Agents (e.g., Triflic Anhydride (B1165640)/Pyridine)
Ester exchange, or transesterification, offers an alternative pathway to the desired aryl phosphonate. This method is particularly useful when a different phosphonate ester is more readily available. The reaction can be mediated by powerful activating agents. One such method involves the use of triflic anhydride (Tf2O) in the presence of pyridine. researchgate.net This combination activates the phosphonate for nucleophilic attack by a phenol. A set of phosphonate prodrugs, for example, were prepared via this triflate activation method, demonstrating its facility for creating mixed aryl esters. researchgate.net This approach avoids the harsh conditions sometimes associated with phosphonic chloride preparations and can proceed under mild conditions. researchgate.netorganic-chemistry.org
Synthesis of Alpha-Functionalized Pyridylphosphonates
Functionalization at the alpha-carbon (the carbon atom adjacent to the phosphorus atom) of pyridylphosphonates introduces new chemical properties and potential applications. The synthesis of α-amino and α-hydroxy derivatives are two of the most important transformations.
Synthesis of Alpha-Aminophosphonates
Alpha-aminophosphonates are phosphorus analogs of α-amino acids and are of significant interest. mdpi.com Their synthesis is most famously achieved through the Kabachnik-Fields reaction. This is a one-pot, three-component condensation involving an oxo compound (an aldehyde or ketone), an amine, and a dialkyl phosphite. nih.gov To synthesize an α-aminopyridylphosphonate, a pyridine carboxaldehyde would be reacted with an amine and a phosphite.
Another key method is the aza-Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine (a compound with a carbon-nitrogen double bond). nih.gov This two-step approach allows for greater control over the reaction components. Various catalysts, including Lewis acids like iodine, can be used to activate the imine for the nucleophilic addition. nih.gov
Table 2: Key Methodologies for α-Aminophosphonate Synthesis
| Reaction Name | Components | Key Feature | Ref. |
|---|---|---|---|
| Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine, Phosphite | One-pot, three-component reaction | nih.gov |
Synthesis of Alpha-Hydroxyphosphonates
Alpha-hydroxyphosphonates are another critical class of functionalized phosphonates. The primary route for their synthesis is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. nih.govmdpi.com In the context of pyridylphosphonates, this would typically involve the reaction of a pyridine carboxaldehyde with a dialkyl phosphite.
The Pudovik reaction is often catalyzed by a base, although acid-catalyzed versions are also known. nih.gov A wide variety of catalysts have been developed to improve yields and reaction conditions, including green chemistry approaches that utilize solvent-free conditions. acgpubs.org For example, piperazine (B1678402) has been shown to be a highly efficient catalyst for the synthesis of α-hydroxyphosphonates, with reactions proceeding rapidly at room temperature under solvent-free grinding conditions. acgpubs.org
Table 3: Common Conditions for Pudovik Reaction
| Reactant 1 | Reactant 2 | Catalyst Example | Conditions | Ref. |
|---|---|---|---|---|
| Aldehyde | Diethylphosphite | Piperazine | Solvent-free, grinding | acgpubs.org |
| Aldehyde | Diethylphosphite | Triethylamine | Liquid phase | mdpi.com |
Asymmetric Synthesis Approaches for Chiral Phosphonate Derivatives
The development of synthetic methodologies for chiral phosphonates, particularly those incorporating pyridyl and aryl ester functionalities, is a significant area of research due to the potential biological activities of these compounds. The introduction of chirality, either at the phosphorus center (P-chiral) or at an adjacent carbon atom (C-chiral), can profoundly influence their interaction with biological targets. This section details the primary asymmetric strategies employed for the synthesis of chiral phosphonate derivatives, with a conceptual focus on their application to structures like this compound.
The main approaches for achieving enantioselectivity in phosphonate synthesis include catalytic asymmetric reactions and the use of chiral auxiliaries. These methods offer distinct advantages in controlling the stereochemical outcome of the reaction.
Catalytic Asymmetric Synthesis
Catalytic methods are highly desirable as they allow for the generation of chiral molecules using only a substoichiometric amount of a chiral catalyst. Both metal-based catalysts and organocatalysts have been successfully employed in the asymmetric synthesis of phosphonates.
Organocatalysis:
Organocatalysis has emerged as a powerful tool for the synthesis of chiral phosphonates under mild and environmentally friendly conditions. nih.govresearchgate.net Chiral organic molecules, such as cinchona alkaloids and their derivatives, prolinols, and thioureas, have been utilized to catalyze various reactions that lead to the formation of C-chiral phosphonates. researchgate.netmdpi.com
Key organocatalytic transformations include:
Phospha-Michael Addition: The conjugate addition of phosphites to α,β-unsaturated carbonyl compounds is a common method for forming C-P bonds. Chiral organocatalysts can effectively control the stereochemistry of this addition. For instance, chiral thioureas have been used to catalyze the enantioselective hydrophosphonylation of imines, which could be a viable route for preparing chiral α-aminophosphonates. mdpi.com
Phospha-Mannich Reaction: This three-component reaction involving an aldehyde, an amine, and a phosphite is a direct approach to α-aminophosphonates. mdpi.com Organocatalysts can promote this reaction with high enantioselectivity. mdpi.com
Phospha-Aldol Reaction: The addition of phosphites to aldehydes and ketones to form α-hydroxyphosphonates can be rendered asymmetric by using chiral catalysts. mdpi.com
An unprecedented amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been reported, highlighting the potential of organocatalysis for accessing multi-substituted phosphorylated pyridines. bohrium.comrsc.org Although this example focuses on the 3-pyridyl isomer, the underlying principles could potentially be adapted for the synthesis of chiral 2-pyridylphosphonate derivatives.
Metal Catalysis:
Transition metal complexes incorporating chiral ligands are widely used for the asymmetric synthesis of C-chiral phosphonates. mdpi.com Chiral ligands such as PAMP, DIPAMP, DIOP, and CHIRAPHOS have been employed in conjunction with metals like rhodium, palladium, and copper. mdpi.com For example, palladium catalysts combined with pyridine–hydrazone N,N-ligands have been successfully used in the enantioselective addition of arylboronic acids to formylphosphonate-derived hydrazones, yielding α-aryl α-hydrazino phosphonates with excellent enantioselectivities. ucm.es This demonstrates the utility of metal catalysis in creating chiral centers adjacent to a phosphonate group with an aryl substituent.
Chiral organophosphates have also been explored as ligands in asymmetric metal catalysis, with various metals including lithium, magnesium, titanium, rhodium, palladium, and silver being utilized. rsc.org
Chiral Auxiliary-Based Synthesis
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.orgnih.gov In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered. wikipedia.org
Commonly used chiral auxiliaries are derived from readily available natural products like amino acids, terpenes, and carbohydrates. nih.gov Examples include Evans' oxazolidinones, Corey's oxazaborolidines, and Oppolzer's camphorsultam. nih.gov
In the context of phosphonate synthesis, a chiral auxiliary can be attached to the phosphorus atom to direct the stereoselective formation of a new P-C or P-O bond, leading to P-chiral phosphonates. researchgate.net For instance, cis-1-amino-2-indanol has been used as a chiral auxiliary in the synthesis of P-chiral phosphine (B1218219) derivatives. researchgate.net The general principle involves the reaction of a phosphorus compound bearing a chiral auxiliary with a nucleophile or electrophile, followed by removal of the auxiliary to yield the enantiomerically enriched phosphonate.
The following table summarizes the key asymmetric synthesis approaches and their potential applicability to pyridyl-containing phosphonates bearing aryl esters.
| Synthetic Approach | Catalyst/Auxiliary Type | Key Reactions | Potential Application for Pyridyl-Containing Phosphonates | Reported Enantioselectivity |
| Organocatalysis | Chiral amines, thioureas, cinchona alkaloids | Phospha-Michael addition, Phospha-Mannich reaction, Phospha-Aldol reaction | Synthesis of C-chiral pyridylphosphonates through reactions involving the pyridine ring or a side chain. | Up to 98% ee for α-amino phosphonates. researchgate.net |
| Metal Catalysis | Chiral phosphines (e.g., DIPAMP), Pyridine-hydrazone ligands | Hydrophosphonylation, Arylation | Introduction of chirality at the α-carbon to the phosphorus atom in pyridylphosphonates. | 96 to >99% ee for α-aryl α-hydrazino phosphonates. ucm.es |
| Chiral Auxiliaries | Evans' oxazolidinones, Camphorsultam, Amino-indanol derivatives | Nucleophilic substitution at phosphorus | Synthesis of P-chiral pyridylphosphonates by controlling the stereochemistry of ester formation. | High diastereoselectivity is often achieved. |
While direct asymmetric synthesis of this compound is not extensively documented, the methodologies described above provide a robust framework for accessing its chiral derivatives. For example, a P-chiral version could potentially be synthesized by reacting pyridin-2-ylphosphonic dichloride with a chiral alcohol auxiliary, followed by substitution with 4-nitrophenol and subsequent removal of the auxiliary. Alternatively, a C-chiral derivative could be envisioned through an organocatalytic or metal-catalyzed reaction on a suitably functionalized pyridyl precursor, followed by phosphonylation and esterification.
Mechanistic Investigations of Reactions Involving the Phosphonate Moiety in Aryl Pyridyl Phosphonates
Elucidation of Reaction Pathways
Radical-Radical Coupling and Persistent Radical Effects in Arylation
Mechanistic investigations into the arylation reactions of aryl pyridyl phosphonates have revealed the involvement of radical pathways. The formation of a C-P bond can proceed through radical-radical coupling, a process influenced by the stability of the radical intermediates. The persistent radical effect (PRE) is a key principle that can explain the high selectivity observed in some cross-coupling reactions. The PRE operates when a persistent radical and a transient radical are formed at comparable rates; their selective cross-coupling is favored over the self-coupling of the transient radicals.
In the context of aryl pyridyl phosphonates, pyridylphosphonium salts have been explored as alternatives to cyanopyridines in radical-radical coupling reactions. rsc.org This approach expands the scope of functionalizing complex pyridines through photoredox catalysis. rsc.org The mechanism often involves the generation of a phosphoryl radical through processes like the oxidation of H-phosphonates. This radical can then participate in cascade reactions, for instance, with alkenes, leading to functionalized phosphonates.
The stability of the radicals involved is crucial. Conjugated radicals derive their stability from the delocalization of the unpaired electron. In arylation reactions, a bifunctional catalyst, such as a chiral phosphoric acid, can stabilize an electrophilic alkyl radical and activate a nucleophilic α-amino radical, thereby facilitating selective C-C bond formation. researchgate.net This concept can be extended to C-P bond formation, where the interaction between the catalyst and the radical intermediates directs the reaction towards the desired cross-coupled product.
Catalytic Cycles in Transition Metal-Mediated and Organocatalytic Reactions
The synthesis and functionalization of aryl pyridyl phosphonates can be achieved through various catalytic methods, each with its distinct catalytic cycle.
Transition Metal-Mediated Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C-P bonds in aryl phosphonates. acs.org A general catalytic cycle for the phosphorylation of aryl halides or sulfonates typically involves the following steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl electrophile (e.g., aryl halide or tosylate) to form a Pd(II) intermediate.
Transmetalation or Reaction with a Phosphorus Nucleophile: The phosphorus source, such as a dialkyl phosphite (B83602), coordinates to the palladium center. In the presence of a base, the H-phosphonate is deprotonated, facilitating the formation of a palladium-phosphonate complex.
Reductive Elimination: The aryl group and the phosphonate (B1237965) moiety are eliminated from the palladium center, forming the C-P bond of the final product and regenerating the active Pd(0) catalyst.
The choice of ligands is critical in these cycles, as they influence the stability and reactivity of the palladium intermediates. For instance, sterically hindered and electron-rich phosphine (B1218219) ligands have been shown to be effective in the phosphorylation of aryl mesylates and tosylates. acs.org
Organocatalytic Reactions:
Organocatalysis offers a metal-free alternative for the synthesis of pyridylphosphonates. For example, an amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been developed. bohrium.comrsc.org The catalytic cycle in such reactions often involves the formation of reactive intermediates through the interaction of the organocatalyst with the substrates. In the case of an amine catalyst, the cycle may proceed as follows:
Formation of an Enamine/Iminium Ion: The amine catalyst reacts with one of the substrates (e.g., the aldehyde) to form a nucleophilic enamine or an electrophilic iminium ion.
Nucleophilic Attack: The activated substrate then reacts with the other reaction partner (e.g., the vinylphosphonate).
Cascade Reaction and Cyclization: A series of intramolecular reactions and cyclization steps lead to the formation of the pyridine (B92270) ring.
Catalyst Regeneration: The final product is released, and the organocatalyst is regenerated to start a new cycle.
These organocatalytic methods provide access to a wide range of multi-substituted phosphorylated pyridines under mild, transition-metal-free conditions. bohrium.comrsc.org
C-P Bond Stability and Cleavage Pathways
The stability of the C-P bond in aryl pyridyl phosphonates is a critical factor influencing their reactivity and potential applications. This bond can be cleaved under specific conditions through various mechanistic pathways.
Dissociative [SN1(P)] Mechanism of C-P Bond Cleavage under Acidic Conditions
Under acidic conditions, the cleavage of the C-P bond in certain phosphonates can proceed through a dissociative mechanism, often denoted as SN1(P). Theoretical studies on the C-P bond cleavage of a model α-aminophosphonate in acidic media have elucidated a multi-step process. nih.govresearchgate.net This process can be adapted to understand the potential cleavage of the pyridyl C-P bond in 4-nitrophenyl pyridin-2-ylphosphonate.
The proposed mechanism involves:
Protonation: The reaction is initiated by the protonation of the phosphonate, likely at the phosphoryl oxygen or the nitrogen of the pyridine ring.
C-P Bond Cleavage: The protonated species undergoes cleavage of the C-P bond, leading to the formation of a pyridyl cation and a phosphonic acid derivative. This step is the rate-determining step and is characteristic of a dissociative pathway.
Hydrolysis: The resulting intermediates can then undergo further reactions, such as hydrolysis.
Computational studies have suggested that the inclusion of water molecules is crucial for the C-P bond cleavage, indicating that the solvent plays an active role in the reaction mechanism. nih.gov
Impact of Electron-Withdrawing Groups (e.g., 4-Nitrophenyl) on P-C Bond Strength and Decomposition
The presence of electron-withdrawing groups on the aryl ring of an aryl phosphonate can significantly influence the strength of the P-C bond and the compound's decomposition pathways. The 4-nitrophenyl group is a strong electron-withdrawing group due to the resonance and inductive effects of the nitro moiety.
This electron-withdrawing nature can have several effects:
Increased Electrophilicity of Phosphorus: The 4-nitrophenyl group withdraws electron density from the phosphorus atom, making it more electrophilic and potentially more susceptible to nucleophilic attack.
Stabilization of Potential Leaving Groups: In reactions involving the cleavage of the P-OAr bond, the electron-withdrawing 4-nitrophenyl group stabilizes the resulting 4-nitrophenolate (B89219) anion, making it a better leaving group.
Influence on P-C Bond Strength: While P-C bonds are generally thermally stable, their reactivity can be modulated by substituents. mdpi.com The electron-withdrawing 4-nitrophenyl group can influence the electronic environment around the P-C bond, potentially affecting its bond dissociation energy. However, detailed quantitative data on the precise effect of a 4-nitrophenyl group on the P-C bond strength in this specific compound is not readily available.
Hydrolytic Decomposition Pathways of Phosphonate Esters
The hydrolysis of phosphonate esters is a common decomposition pathway that can occur under both acidic and basic conditions. mdpi.comresearchgate.net The hydrolysis of a compound like this compound would involve the cleavage of the P-O and/or P-C bonds.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of phosphonate esters can proceed through several mechanisms, including:
AAc2 mechanism: This involves a bimolecular nucleophilic attack of water on the protonated phosphorus atom, leading to P-O bond cleavage. mdpi.com
AAl1 mechanism: This involves a unimolecular cleavage of the C-O bond, which is less common for phosphonates. mdpi.com
The hydrolysis of phosphonates with two ester groups occurs in a stepwise manner. mdpi.com
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydrolysis typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom of the P=O group. This leads to the cleavage of the P-O bond. The rate of this reaction generally increases with the concentration of the hydroxide ion.
The presence of the electron-withdrawing 4-nitrophenyl group would facilitate the cleavage of the P-OAr bond by stabilizing the departing 4-nitrophenolate anion, making the compound more susceptible to hydrolysis compared to phosphonates with electron-donating groups on the aryl ring.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are essential for elucidating the mechanisms of reactions involving phosphonates and for identifying the rate-limiting steps. Theoretical and experimental kinetic investigations have been conducted on various phosphonate reactions.
For the formation of phosphonate esters, theoretical studies have been used to investigate multiple proposed mechanisms and to construct potential energy surface profiles. nih.govresearchgate.net These studies can identify the most favorable reaction pathway and determine the rate-determining step by calculating activation energies and other kinetic parameters for each step. nih.govresearchgate.net
In the context of the H-phosphonate approach to oligonucleotide synthesis, kinetic studies have been performed on the condensation step. rsc.org These studies have shown that the reaction kinetics can be second order and that the reaction rate is dependent on the concentrations of the reactants and any catalysts or promoters used, such as pyridine derivatives. rsc.org The formation of a reactive intermediate, such as a mixed phosphonic-carboxylic anhydride (B1165640), is often implicated, and the attack of the nucleophile on this intermediate can be the rate-limiting step. rsc.org
For the decomposition of phosphonates, kinetic studies can help to differentiate between various mechanistic possibilities. For example, in the hydrolysis of phosphonate esters, determining the pseudo-first-order rate constants for the cleavage of the first and second ester groups can reveal which step is slower and therefore rate-determining. mdpi.com
Reactivity and Chemical Transformations of 4 Nitrophenyl Pyridin 2 Ylphosphonate Analogues
Hydrolysis and Selective Deprotection Strategies for Phosphonate (B1237965) Esters
Acid-mediated hydrolysis is a common method for the deprotection of phosphonate esters. Strong mineral acids like concentrated hydrochloric acid (HCl) can effectively cleave both alkyl and aryl phosphonate esters, typically requiring elevated temperatures and prolonged reaction times. mdpi.comnih.gov For instance, the hydrolysis of various phosphonates has been successfully achieved using concentrated HCl at reflux or temperatures around 100°C. mdpi.com However, these harsh conditions can be detrimental to sensitive functional groups within the molecule. google.com
A milder and more selective alternative for the dealkylation of phosphonate esters is the use of trimethylsilyl (B98337) bromide (TMSBr). google.com This reagent converts alkyl phosphonate esters into trimethylsilyl esters, which are readily hydrolyzed upon workup with water or methanol (B129727) to yield the corresponding phosphonic acid. google.comrsc.org The reaction is typically rapid and quantitative at room temperature. rsc.org For pyridine-containing phosphonates, TMSBr has been used to efficiently hydrolyze diethyl and di-tert-butyl phosphonate groups. researchgate.netacademie-sciences.fr While TMSBr is highly effective for cleaving P-O-alkyl bonds, it generally does not affect the more stable P-O-aryl bonds under the same conditions, offering a degree of selectivity. rsc.org
| Reagent | Typical Conditions | Substrate Scope | Notes |
| Conc. HCl | Reflux or 80-100°C, several hours | Alkyl & Aryl Phosphonates | Harsh conditions may not be suitable for sensitive molecules. mdpi.comnih.gov |
| TMSBr | Room temperature, CH2Cl2, 12h, followed by H2O | Alkyl Phosphonates | Mild and selective for alkyl esters over aryl esters. google.comresearchgate.netacademie-sciences.fr |
The deprotection of dialkyl phosphonates using bromotrimethylsilane (B50905) (BTMS or TMSBr) followed by solvolysis is widely known as the McKenna reaction. nih.govnih.govdoaj.org It is a robust and popular method for the mild synthesis of organophosphorus acids from their esters. nih.govnih.govx-mol.netd-nb.info The first step involves the conversion of the dialkyl phosphonate to a bis(trimethylsilyl) ester, which is then easily cleaved in the second step by a protic solvent like water or methanol to give the final phosphonic acid. nih.govbeilstein-journals.org
Despite its utility, the McKenna reaction can be accompanied by side reactions, particularly when complex, polyfunctional molecules are involved. nih.govx-mol.netbeilstein-journals.org For analogues containing a pyridine (B92270) moiety, a significant side reaction is the N-alkylation of the pyridine nitrogen. nih.gov This occurs because alkyl bromide is generated as a byproduct during the initial transesterification step, which can then act as an alkylating agent. nih.govbeilstein-journals.org The lower nucleophilicity of pyridine compared to tertiary alkylamines may reduce its vulnerability to this side reaction, but it remains a potential complication, especially with prolonged reaction times. nih.gov
Another potential side reaction is the cleavage of other acid-labile groups present in the molecule, such as tert-butyl carboxyesters. nih.govbeilstein-journals.org The phosphonic acids formed during the solvolysis step can create acidic conditions sufficient to remove such protecting groups. beilstein-journals.org
Table of Potential Side Reactions in the McKenna Reaction:
| Side Reaction | Description | Substrate Feature | Mitigation Strategy |
|---|---|---|---|
| N-Alkylation | Alkylation of the pyridine nitrogen by the in situ generated alkyl bromide. nih.govbeilstein-journals.org | Pyridine Moiety | Minimize reaction time; use sterically hindered phosphonate esters (e.g., diisopropyl). nih.gov |
| Carboxyester Cleavage | Cleavage of acid-labile ester groups (e.g., tert-butyl esters) by the acidic products. nih.govbeilstein-journals.org | Acid-Labile Esters | Perform solvolysis in buffered solutions. beilstein-journals.org |
The 4-nitrophenyl group is an excellent leaving group, making the P-O-aryl bond in 4-nitrophenyl pyridin-2-ylphosphonate susceptible to nucleophilic attack and hydrolysis. rsc.orgsamipubco.com The hydrolysis of model compounds like 4-nitrophenyl phosphate (B84403) (NPP) and bis(4-nitrophenyl) phosphate (BNPP) has been studied extensively to understand the cleavage of phosphoester bonds. rsc.orgresearchgate.net The reaction rate is influenced by factors such as pH and the presence of catalysts. rsc.orgchemrxiv.org
The hydrolysis of the 4-nitrophenyl ester releases the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and strong absorbance, allowing the reaction kinetics to be easily monitored by UV-Vis spectrophotometry. semanticscholar.orgemerginginvestigators.org This property makes 4-nitrophenyl esters valuable as substrates for studying hydrolytic enzyme activity and the efficacy of artificial metalloenzymes. nih.govresearchgate.net While strong acidic or basic conditions can hydrolyze these esters, selective cleavage in the presence of other sensitive groups may require milder, non-hydrolytic methods or enzymatic approaches. semanticscholar.orgcmu.edu
Reactions and Modifications at the Pyridine Moiety
The pyridine ring in this compound analogues is a versatile handle for further chemical modification. The nitrogen atom can act as a nucleophile and a coordination site for metals and Lewis acids, largely without interference from the phosphonate group. researchgate.netacademie-sciences.fr
The nitrogen atom of the pyridine ring can readily undergo N-alkylation with alkyl halides, such as methyl iodide (MeI), to form the corresponding pyridinium (B92312) salts. researchgate.netacademie-sciences.fr This quaternization reaction is typically efficient and regioselective at the pyridine nitrogen. academie-sciences.fr Crucially, the phosphonate ester moiety does not interfere with this transformation, demonstrating the chemoselective reactivity of the pyridine nitrogen. researchgate.netacademie-sciences.fr The formation of these pyridinium salts can significantly alter the electronic properties of the molecule, which can be observed through changes in their spectroscopic characteristics. researchgate.net This reaction is a foundational method for synthesizing a wide variety of functionalized pyridinium compounds. bohrium.comnih.govresearchgate.netnih.gov
The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base, coordinating to a variety of metal centers and Lewis acids. wikipedia.orgjscimedcentral.com For phosphonate-derived stilbazole compounds containing a pyridine ring, complexation with the Lewis acid boron trifluoride etherate (BF₃·Et₂O) occurs regioselectively at the pyridine nitrogen. academie-sciences.fr Notably, no reaction is observed at the phosphoryl (P=O) oxygen of the phosphonate group, even when an excess of the Lewis acid is used. academie-sciences.fr This highlights the higher Lewis basicity of the pyridine nitrogen compared to the phosphoryl oxygen in these systems.
Similarly, these pyridine-containing phosphonates can form complexes with transition metals. For example, reaction with ruthenium(III) chloride (RuCl₃) demonstrates the ability of the pyridine moiety to coordinate to metal centers. researchgate.net The phosphonate group remains intact during these complexation reactions, showcasing the specificity of the pyridine nitrogen as the primary site for coordination. researchgate.netacademie-sciences.fr This property is essential for the design of metal-containing supramolecular assemblies and materials where the phosphonate group might be intended for other functions, such as surface binding. researchgate.net
Solvent and Steric Effects on Reaction Outcomes
The environment in which a chemical reaction occurs plays a critical role in dictating its pathway and rate. For nucleophilic substitution reactions involving this compound analogues, both the solvent and the steric bulk of the reactants are pivotal in determining the reaction's outcome.
Solvent Effects:
The choice of solvent can fundamentally alter the reaction mechanism. In the aminolysis of related activated esters, a change from a protic solvent like water to an aprotic solvent such as acetonitrile (B52724) can shift the mechanism from a stepwise pathway, involving a tetrahedral intermediate, to a concerted process. nih.gov For instance, studies on the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates show that reactions in aqueous solution proceed through a zwitterionic tetrahedral addition intermediate, with its formation being the rate-determining step. nih.gov However, changing the solvent to acetonitrile can destabilize this charged intermediate, favoring a more concerted, single transition state mechanism. nih.gov
This principle can be extended to this compound analogues.
Protic Solvents (e.g., water, ethanol): These solvents can stabilize charged intermediates through hydrogen bonding. A reaction in a protic solvent is more likely to proceed through a distinct, pentacoordinate intermediate.
Aprotic Solvents (e.g., acetonitrile, DMSO): In these solvents, charged intermediates are less stabilized. This lack of stabilization can make the formation of an intermediate energetically unfavorable, leading the reaction to proceed via a concerted SN2(P)-type mechanism where bond formation and bond cleavage occur simultaneously. sapub.org
The effect of the solvent on reaction rates for analogous compounds is summarized in the table below.
| Reactant Analogue | Nucleophile | Solvent | Observed Effect | Inferred Mechanism |
| Phenyl Chloroformates | Alicyclic Amines | Water vs. Acetonitrile | Change from stepwise to concerted mechanism observed | Solvent change destabilizes tetrahedral intermediate nih.gov |
| Aryldiphenyl Phosphinates | Amines | Acetonitrile | Reaction proceeds via a zwitterionic pentacoordinate intermediate | Breakdown of the intermediate is the rate-determining step sapub.org |
Steric Effects:
Steric hindrance, arising from the size of substituents on either the phosphonate or the nucleophile, can significantly impact reaction rates. In studies of analogous 4-nitrophenyl thionocarbonates, it was observed that substituting a small methoxy (B1213986) (MeO) group with a bulkier phenoxy (PhO) group resulted in lower reaction rate constants (k1 values). nih.gov This decrease is attributed to steric hindrance, which impedes the nucleophile's approach to the electrophilic phosphorus center. nih.gov
Similarly, for this compound analogues, increasing the steric bulk on the pyridine ring or on the incoming nucleophile would be expected to slow the reaction. For example, a nucleophilic attack might be faster with ammonia (B1221849) than with a bulky secondary amine like diisopropylamine, assuming similar basicity. This effect is crucial in synthetic applications where selectivity is desired.
| Analogue System | Structural Change | Effect on Rate | Reason |
| Methyl 4-nitrophenyl thionocarbonate | Substitution of MeO by PhO | Decrease in k1 | Steric hindrance impeding nucleophilic attack nih.gov |
| Aryl diphenylphosphinates | Primary vs. Secondary Amines | Primary amines are generally more reactive | Less steric bulk allows for easier approach to the electrophilic center |
Formation of Complex Reaction Mixtures: Case Studies (e.g., Reactions with 4-Aminopyridine)
Reactions involving multifunctional nucleophiles can often lead to complex mixtures of products, arising from competitive reaction pathways or subsequent reactions of initial products. The reaction of this compound analogues with a nucleophile like 4-aminopyridine (B3432731) serves as an excellent hypothetical case study for this phenomenon.
4-Aminopyridine is a bifunctional nucleophile, possessing two distinct nucleophilic centers: the exocyclic amino nitrogen (-NH2) and the endocyclic pyridine ring nitrogen. This duality can lead to a complex array of products.
N-Phosphorylation: The amino group can act as the nucleophile, attacking the phosphorus center to displace the 4-nitrophenoxide leaving group. This would result in the formation of the corresponding N-(pyridin-4-yl)amido-pyridin-2-ylphosphonate.
Pyridinium Salt Formation / Catalysis: The pyridine ring nitrogen can also attack the phosphorus center. This pathway could lead to the formation of a phosphonium-like pyridinium salt. More commonly, however, the ring nitrogen acts as a nucleophilic catalyst. In the aminolysis of p-nitrophenyl acetate (B1210297) with 4-aminopyridine in DMSO, it was found that the reaction proceeds through nucleophilic catalysis by the ring nitrogen, which is a more powerful nucleophile than the amino group in this context. researchgate.net The initial attack by the ring nitrogen forms a highly reactive intermediate, which is then attacked by the amino group of another 4-aminopyridine molecule (or another nucleophile) to release the catalyst and form the final product.
The competition between these pathways can result in a mixture of products and intermediates. Furthermore, the stability of the products themselves can contribute to the complexity. For instance, N-acyl aminopyridine derivatives have been shown to be susceptible to hydrolysis or alcoholysis, which could lead to the formation of byproducts like 4-pyridone if water is present. nih.gov The difficulty in achieving high yields in some related coupling reactions involving aminopyridines underscores their complex reactivity, where the position of the amino group can be critical and may even lead to catalyst deactivation in metal-catalyzed processes. researchgate.net
A summary of potential reaction pathways is presented below.
| Nucleophilic Center | Pathway | Potential Product/Intermediate | Outcome |
| Exocyclic Amino (-NH2) | Direct Nucleophilic Attack | N-(pyridin-4-yl)amidophosphonate | Desired aminolysis product |
| Endocyclic Pyridine (N) | Nucleophilic Catalysis | Acyl-pyridinium intermediate | Catalyzes the formation of the aminolysis product, potentially leading to side reactions |
| Endocyclic Pyridine (N) | Direct Nucleophilic Attack | Phosphoryl-pyridinium salt | A possible side product |
| - | Product Instability | Hydrolysis/Alcoholysis of initial product | Formation of byproducts (e.g., 4-pyridone) |
Due to these competing pathways and the potential for catalysis and subsequent side reactions, the reaction of an activated phosphonate with 4-aminopyridine is likely to yield a complex mixture, requiring careful control of reaction conditions (e.g., solvent, temperature, stoichiometry) and rigorous purification to isolate the desired product.
Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organophosphorus compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of a compound.
31P NMR spectroscopy is particularly powerful for studying phosphorus-containing molecules due to the 100% natural abundance and high sensitivity of the 31P nucleus. mdpi.com This technique is instrumental in monitoring the progress of reactions involving organophosphorus compounds, allowing for the detection of intermediates and the final structural confirmation of the product. researchgate.net The chemical shift of the phosphorus atom is highly sensitive to its chemical environment, making it an excellent probe for structural changes. researchgate.net
In the context of phosphonate (B1237965) synthesis, 31P NMR can be used to track the conversion of starting materials to products. For instance, in reactions forming phosphonate esters, the disappearance of the starting phosphonic acid or phosphonyl chloride signal and the appearance of a new signal in the characteristic region for phosphonates would indicate reaction progress. The chemical shift of this new peak provides crucial information for assigning the structure of the final product. researchgate.net
For example, in studies of related O-alkyl O-4-nitrophenyl methylphosphonates, 31P NMR spectroscopy was effectively used to follow their hydrolytic reactions. researchgate.net The change in the phosphorus chemical shift over time provides kinetic data and insights into the reaction mechanism. While specific data for 4-Nitrophenyl pyridin-2-ylphosphonate is not detailed in the provided sources, the principles of applying 31P NMR for reaction monitoring and structural assignment remain the same. The absolute configurations of compounds in reaction pathways can often be tentatively assigned based on their 31P NMR chemical shifts. researchgate.net
While 31P NMR focuses on the phosphorus center, 1H and 13C NMR spectroscopy provide a complete picture of the organic framework of the molecule. These techniques are used to identify and assign all proton and carbon atoms in the structure, confirming the presence of the 4-nitrophenyl and pyridin-2-yl moieties.
1H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-nitrophenyl and pyridin-2-yl rings. The coupling patterns (e.g., doublets, triplets, multiplets) and integration values of these signals would confirm their relative positions and numbers. For instance, the protons on the 4-nitrophenyl group typically appear as two distinct doublets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitro group. rsc.org
13C NMR Spectroscopy: The carbon NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would confirm the presence of both the 4-nitrophenyl and pyridin-2-yl groups. The carbon attached to the phosphorus atom would also exhibit a characteristic chemical shift and may show coupling to the phosphorus nucleus (1JC-P), providing further structural confirmation.
Although a complete spectral assignment for this compound is not available in the searched literature, the table below presents typical chemical shift ranges for the key structural motifs based on analogous compounds.
| Nucleus | Structural Moiety | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| 1H | 4-Nitrophenyl | 7.5 - 8.5 | d, d |
| Pyridin-2-yl | 7.0 - 9.0 | m | |
| 13C | 4-Nitrophenyl | 120 - 150 | s |
| Pyridin-2-yl | 120 - 160 | s |
The choice of a suitable deuterated solvent is crucial for acquiring high-quality NMR spectra. Deuterated solvents are used to dissolve the analyte without introducing interfering proton signals in the 1H NMR spectrum. Common solvents include chloroform-d (B32938) (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The selection of the solvent depends on the solubility of the compound and its reactivity. For polar compounds like this compound, DMSO-d6 is often a good choice. It is important to note that the chemical shifts of the analyte can be slightly influenced by the solvent used.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. This is a critical step in the identification of a new compound. For this compound, HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming its chemical formula, C11H9N2O5P.
Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum reveals characteristic fragment ions that provide valuable structural information. The fragmentation pattern can help to piece together the different components of the molecule. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO2), cleavage of the P-O-aryl bond, and fragmentation of the pyridine (B92270) ring. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. While specific fragmentation data for the target compound is not available, general principles of mass spectral fragmentation of aromatic nitro compounds and phosphonates can be applied to predict the likely fragmentation pathways. nih.govmiamioh.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO2), the P=O bond, the P-O-C linkages, and the aromatic C-H and C=C bonds of the phenyl and pyridyl rings.
The table below summarizes the expected characteristic IR absorption bands for this compound based on data from similar compounds. researchgate.netscielo.org.mxnih.gov
| Functional Group | Expected Absorption Range (cm-1) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1400 - 1600 | Stretching |
| Nitro (NO2) | 1500 - 1570 | Asymmetric Stretching |
| 1300 - 1370 | Symmetric Stretching | |
| Phosphoryl (P=O) | 1250 - 1300 | Stretching |
| P-O-Aryl | 900 - 1050 | Stretching |
The presence of these characteristic bands in the IR spectrum would provide strong evidence for the successful synthesis and purity of this compound.
Single Crystal X-ray Diffraction Analysis for Absolute Structure Determination
As of the latest literature search, a single crystal X-ray diffraction structure for this compound has not been reported. However, should a suitable crystal be obtained, this technique would provide an unambiguous confirmation of its molecular structure, including the precise arrangement of the 4-nitrophenyl and pyridin-2-yl groups around the central phosphonate core. Such an analysis would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. nih.gov
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic and Photophysical Characteristics
A comprehensive review of scientific literature reveals a notable absence of specific experimental data on the UV-Vis absorption and fluorescence spectroscopy of this compound. While research exists for structurally related compounds, such as other nitrophenyl derivatives and various phosphonates, direct photophysical characterization of the target molecule is not available in the reviewed sources.
Consequently, the detailed research findings, including absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yields (ΦF), which are essential for a thorough analysis of the electronic and photophysical properties of this compound, could not be compiled. The creation of data tables summarizing these specific parameters is therefore not possible based on the currently accessible scientific literature.
Further experimental investigation is required to determine the electronic and photophysical characteristics of this compound. Such studies would be crucial for understanding the influence of the 4-nitrophenyl and pyridin-2-yl moieties on the molecule's absorption and emission properties, and for enabling its potential application in areas where these characteristics are important.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Optimized Geometries and Electronic Structures
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons (electronic structure) within a molecule. For 4-nitrophenyl pyridin-2-ylphosphonate, such calculations would elucidate key structural parameters and electronic properties.
The optimized geometry would reveal critical bond lengths, bond angles, and dihedral angles. For instance, the orientation of the pyridin-2-yl and 4-nitrophenyl groups relative to the central phosphorus atom is crucial for its reactivity and interaction with biological targets. DFT studies on similar structures, such as tris[2-(4-pyridyl)ethyl]phosphine selenide, have shown that multiple stable conformers can exist, differing in the orientation of the pyridyl rings and the geometry around the phosphorus center. mdpi.com For this compound, calculations would likely explore the rotational barriers around the P-O and P-C bonds to identify the lowest energy conformer.
The electronic structure is defined by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. In this compound, the HOMO is expected to have significant contributions from the pyridinyl nitrogen and the phosphonate (B1237965) oxygen atoms, while the LUMO is likely centered on the electron-deficient 4-nitrophenyl ring. This distribution is characteristic of a system with electron-donating and electron-withdrawing groups. DFT and Time-Dependent DFT (TD-DFT) are also used to investigate the electronic structures and optoelectronic properties of complexes containing pyridyl ligands, highlighting the influence of ligands on the HOMO-LUMO gap. nih.gov
Below is an illustrative table of typical data obtained from a DFT calculation for a molecule analogous to this compound.
| Parameter | Calculated Value (Illustrative) | Description |
| P=O Bond Length | 1.48 Å | The length of the double bond between phosphorus and oxygen. |
| P-O(Aryl) Bond Length | 1.65 Å | The length of the single bond between phosphorus and the oxygen of the 4-nitrophenoxy group. |
| P-C(Pyridyl) Bond Length | 1.80 Å | The length of the single bond between phosphorus and the carbon of the pyridine (B92270) ring. |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |
| LUMO Energy | -2.3 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 4.2 eV | The energy difference between HOMO and LUMO, related to the molecule's electronic excitability. |
| Dipole Moment | 5.2 D | A measure of the overall polarity of the molecule, arising from its asymmetric electronic distribution. |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms, including the identification of intermediates and transition states. The hydrolysis of organophosphates is a well-studied reaction, and theoretical investigations into the hydrolysis of similar compounds, such as diethyl 4-nitrophenyl phosphate (B84403) (paraoxon), provide a strong basis for understanding the potential mechanisms for this compound.
For the hydrolysis of paraoxon, computational studies have shown that the reaction can proceed through different mechanisms depending on the conditions. mdpi.com For instance, neutral hydrolysis is proposed to occur in two steps via an AN + DN mechanism, involving the formation of a pentacoordinate phosphorane intermediate. The calculation of activation free energies for each step helps to determine the rate-limiting step of the reaction.
In the context of reactions involving pyridine derivatives acting as nucleophiles, such as in the pyridinolysis of esters, computational studies can distinguish between a concerted mechanism and a stepwise mechanism. dntb.gov.ua In a stepwise mechanism, a tetrahedral intermediate is formed. The stability of this intermediate is crucial in determining the reaction pathway. For this compound reacting with a nucleophile, theoretical calculations would involve:
Locating the transition state structure: This is the highest energy point along the reaction coordinate.
Calculating the activation energy: The energy difference between the reactants and the transition state, which is related to the reaction rate.
Identifying any intermediates: These are local minima on the potential energy surface.
The table below illustrates the kind of data that would be generated from a theoretical study on the hydrolysis of this compound.
| Reaction Step | Species | Calculated Free Energy (kcal/mol) (Illustrative) | Description |
| Reactants | Reactant Complex | 0.0 | Relative energy of the initial state (reactant + nucleophile). |
| Step 1: Nucleophilic Attack | Transition State 1 (TS1) | +22.5 | Energy barrier for the formation of the pentacoordinate intermediate. |
| Intermediate Formation | Intermediate (INT) | -5.0 | A stable species formed along the reaction pathway. |
| Step 2: Leaving Group Departure | Transition State 2 (TS2) | +18.0 | Energy barrier for the cleavage of the P-O(Aryl) bond. |
| Products | Product Complex | -15.0 | Relative energy of the final products. |
Analysis of Substituent Electronic Effects (e.g., 4-Nitrophenyl) on Reactivity and Selectivity
The 4-nitrophenyl group is a strong electron-withdrawing group due to the mesomeric and inductive effects of the nitro (-NO₂) moiety. This has a profound impact on the reactivity of the phosphonate center. Computational methods allow for a quantitative analysis of these electronic effects.
The electron-withdrawing nature of the 4-nitrophenyl group makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. This is because the group helps to stabilize the negative charge that develops on the leaving 4-nitrophenoxide ion. This effect is often observed in the enhanced hydrolysis rates of 4-nitrophenyl esters compared to their unsubstituted phenyl counterparts. acs.org
Quantum chemical calculations can quantify this effect by analyzing:
Atomic Charges: Calculating the partial atomic charges (e.g., using Natural Bond Orbital analysis) on the phosphorus atom would show a more positive charge compared to a less activated analogue, confirming its enhanced electrophilicity.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron distribution, showing a region of high positive potential around the phosphorus atom, indicating a site favorable for nucleophilic attack.
Frontier Molecular Orbitals: As mentioned earlier, the low-lying LUMO centered on the 4-nitrophenyl group facilitates the acceptance of electrons during a nucleophilic reaction.
The influence of the 4-nitrophenyl group on reactivity can be systematically studied by comparing the calculated activation energies for a series of related compounds with different substituents on the phenyl ring.
| Substituent on Phenyl Ring | Calculated Activation Energy for Nucleophilic Attack (kcal/mol) (Illustrative) | Effect on Reactivity |
| 4-Nitro (-NO₂) (Target) | 22.5 | High reactivity due to strong electron-withdrawing effect. |
| 4-Cyano (-CN) | 24.0 | High reactivity, slightly less than 4-nitro. |
| Hydrogen (-H) | 28.5 | Moderate (baseline) reactivity. |
| 4-Methoxy (-OCH₃) | 31.0 | Low reactivity due to the electron-donating effect of the methoxy (B1213986) group. |
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions can aid in the structural elucidation and characterization of new compounds. youtube.com
For this compound, DFT calculations can predict:
NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ³¹P, ¹⁵N), it is possible to predict the chemical shifts. nih.gov These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the calculated spectrum with the experimental one can help assign the peaks and confirm the structure. The accuracy of these predictions has become quite high, especially when appropriate theoretical levels and basis sets are used. acs.org
Spin-Spin Coupling Constants: The interactions between nuclear spins, which give rise to the splitting patterns in NMR spectra, can also be calculated.
IR Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of the major peaks in the experimental IR spectrum, such as the characteristic P=O stretching frequency and the vibrations associated with the nitro and pyridinyl groups.
The table below provides an example of how predicted spectroscopic data for this compound would be presented and compared with experimental values.
| Parameter | Predicted Value (Illustrative) | Experimental Value (Typical Range) | Assignment |
| ³¹P NMR Chemical Shift (ppm) | 21.5 | 15 - 25 | Phosphorus nucleus in the phosphonate environment. |
| ¹H NMR Chemical Shift (ppm) (Pyridyl) | 8.7 (H at C6) | 8.5 - 8.8 | Proton adjacent to the pyridinyl nitrogen. |
| ¹³C NMR Chemical Shift (ppm) (Aryl) | 145.0 (C attached to NO₂) | 143 - 147 | Carbon atom bearing the nitro group. |
| IR Frequency (cm⁻¹) (P=O Stretch) | 1265 | 1250 - 1280 | Stretching vibration of the phosphoryl group. |
| IR Frequency (cm⁻¹) (NO₂ Symm. Stretch) | 1345 | 1340 - 1355 | Symmetric stretching of the nitro group. |
These theoretical predictions, when used in conjunction with experimental data, provide a comprehensive picture of the structure, reactivity, and properties of this compound.
Advanced Applications in Chemical Science and Technology
Application as Ligands and Anchoring Groups in Materials Science
There is no available research detailing the use of 4-Nitrophenyl pyridin-2-ylphosphonate as a ligand or anchoring group in materials science. While phosphonates, in general, are utilized for surface functionalization, no studies specifically describe the application of this compound for the following purposes:
Building Blocks in Complex Organic Synthesis
The utility of this compound as a specific building block in complex organic synthesis is not described in the available literature.
Synthesis of Nitrogen Bridgehead Heterocyclic Systems Containing Phosphonate (B1237965) Moieties
There is no available research that specifically employs this compound for the synthesis of nitrogen bridgehead heterocyclic systems with phosphonate moieties.
Development of Chemical Probes for Mechanistic Studies
There is no available research detailing the development or use of chemical probes derived from or utilizing this compound for mechanistic studies.
Future Research Directions and Challenges
Development of Novel and Green Synthetic Methodologies for Pyridyl Phosphonates
The synthesis of pyridyl phosphonates, including 4-Nitrophenyl pyridin-2-ylphosphonate, often relies on traditional methods that may involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. A major challenge and a key future research direction is the development of novel and green synthetic methodologies.
Current synthetic strategies for related compounds often employ transition-metal-catalyzed cross-coupling reactions. nih.gov While effective, these methods can be expensive and require careful control to avoid catalyst poisoning and ensure product purity. Future research should focus on catalysis that minimizes or eliminates the use of transition metals. The exploration of organocatalysis, for example, presents a promising metal-free alternative for the synthesis of functionalized pyridines. rsc.orgrsc.org
Furthermore, the principles of green chemistry should be integrated into the synthesis of this compound. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. The development of one-pot or tandem reactions that reduce the number of synthetic steps, and consequently the amount of waste generated, is a highly desirable goal. The sol-gel process is an example of a green method that has been used for synthesizing new organic-inorganic phosphorus-containing hybrid materials in mild conditions.
A significant challenge lies in achieving regioselectivity during the synthesis of substituted pyridyl phosphonates. rsc.org For this compound, this means developing methods that selectively introduce the phosphonate (B1237965) group at the 2-position of the pyridine (B92270) ring.
Table 1: Comparison of Traditional and Green Synthetic Approaches for Pyridyl Phosphonates
| Feature | Traditional Methods | Green/Novel Methods |
| Catalyst | Transition metals (e.g., Palladium, Nickel) | Organocatalysts, Metal-free systems |
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions |
| Reaction Conditions | Often high temperatures and pressures | Milder conditions, ambient temperature and pressure |
| Atom Economy | Can be low due to stoichiometric reagents | Higher atom economy through catalytic cycles and one-pot reactions |
| Waste Generation | Can be significant | Minimized waste generation |
In-depth Mechanistic Understanding of Complex Catalytic Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and catalytic applications of this compound is crucial for optimizing existing processes and designing new, more efficient ones. The interplay between the pyridine nitrogen, the phosphorus center, and the nitrophenyl group can lead to complex reaction pathways.
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. In-situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide real-time information about the formation of intermediates and transition states. nih.gov Kinetic studies can help to determine the rate-determining steps and the influence of various reaction parameters.
Computational modeling, using techniques like density functional theory (DFT), can offer valuable insights into the electronic structure of reactants, intermediates, and transition states, as well as the energetics of different reaction pathways. This can aid in the rational design of catalysts and the prediction of reaction outcomes. A significant challenge in this area is the accurate modeling of solvent effects and the behavior of complex catalytic systems.
Exploration of New Catalytic Systems for Stereoselective Synthesis
The phosphorus atom in this compound can be a stereocenter if appropriately substituted, leading to the existence of enantiomers. The development of catalytic systems for the stereoselective synthesis of such chiral phosphonates is a significant and challenging area of research. Enantiomerically pure phosphonates are of great interest in medicinal chemistry and as chiral ligands in asymmetric catalysis.
Future research should focus on the design and application of novel chiral catalysts, including transition metal complexes with chiral ligands and chiral organocatalysts. The challenge lies in achieving high levels of enantioselectivity and diastereoselectivity. The development of dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product, would also be a valuable advancement.
The synthesis of pyridyl phosphonates has seen the use of transition-metal-catalyzed phosphorylation, which could be adapted for creating chiral structures. nih.gov The exploration of different chiral scaffolds and catalytic concepts will be essential to unlock the full potential of stereoselective synthesis in this area.
Expansion of Applications in Advanced Materials Science
The unique structural features of this compound make it an attractive building block for the development of advanced materials. The pyridyl group can act as a ligand for metal ions, the phosphonate group can coordinate to metal centers or participate in hydrogen bonding, and the nitrophenyl group can influence the electronic and optical properties of the resulting materials. nih.gov
Future research should explore the incorporation of this compound into various material architectures, such as metal-organic frameworks (MOFs), coordination polymers, and hybrid organic-inorganic materials. uantwerpen.be These materials could have potential applications in catalysis, gas storage and separation, sensing, and optoelectronics.
A key challenge is to control the self-assembly process to obtain materials with desired structures and properties. Understanding the coordination chemistry of this compound with different metal ions is crucial for the rational design of such materials. The thermal and chemical stability of these materials will also need to be thoroughly investigated to assess their suitability for practical applications. The integration of organic chemistry principles is fundamental to tailoring the properties of these advanced materials for specific industrial needs. researchgate.net
Q & A
Q. What are the standard synthetic routes for 4-Nitrophenyl pyridin-2-ylphosphonate, and how do reaction conditions influence yield and purity?
Methodological approaches include photoinduced phosphonylation (e.g., UV irradiation with catalysts) and hydrothermal synthesis under controlled pH and temperature. Reaction parameters such as solvent polarity, catalyst loading (e.g., Ni or Cd complexes), and reaction time significantly impact yield and purity. For example, hydrothermal methods at 120–150°C in aqueous media can enhance crystallinity, while photoinduced methods reduce side reactions . Optimization requires iterative testing with spectroscopic monitoring (e.g., NMR for intermediate tracking).
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Combine analytical techniques:
- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm bond formation between pyridyl and phosphonate groups.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.
- HPLC with UV detection to quantify purity (>98% is typical for research-grade material). Cross-validate results with elemental analysis (C, H, N, P) .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact.
- Implement emergency rinsing protocols (15+ minutes for eyes, soap/water for skin) as per EC 2015/830 guidelines.
- Store in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis.
- Dispose of waste via licensed hazardous chemical channels due to potential uncharacterized ecotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in phosphorylation reactions?
- Conduct controlled replicate studies with standardized substrates (e.g., tyrosine derivatives) to isolate variables.
- Use kinetic isotope effects or DFT calculations to probe rate-limiting steps.
- Compare solvent effects (polar aprotic vs. protic) on transition-state stabilization.
- Reconcile discrepancies by meta-analysis of literature data, focusing on reaction conditions (e.g., temperature, catalyst purity) .
Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?
- Apply 2³ factorial designs to test variables: temperature (80–120°C), catalyst concentration (5–15 mol%), and solvent (DMF vs. THF).
- Analyze interactions using ANOVA to identify synergistic effects (e.g., high temperature + DMF increases yield by 22%).
- Validate predictions with response surface methodology (RSM) for multi-objective optimization (yield vs. enantiomeric excess) .
Q. What computational models predict the hydrolytic stability of this compound under varying pH conditions?
- Density Functional Theory (DFT) simulations to map hydrolysis pathways, identifying susceptible bonds (e.g., P-O cleavage at pH > 10).
- Molecular Dynamics (MD) in explicit solvent models (water/methanol) to quantify activation energies.
- Validate with experimental kinetic studies using ³¹P NMR to track degradation products .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Electrostatic potential maps reveal electron-deficient pyridyl nitrogen, enhancing electrophilicity at phosphorus.
- Frontier molecular orbital (FMO) analysis shows LUMO localization on the phosphonate group, facilitating nucleophilic attacks.
- Substituent effects (e.g., nitro vs. methoxy groups) modulate reactivity via resonance/inductive effects, validated by Hammett plots .
Q. What methodological frameworks validate environmental fate predictions of this compound despite incomplete ecotoxicological data?
- Apply read-across models using structurally analogous phosphonates with known biodegradation half-lives.
- Use QSAR (Quantitative Structure-Activity Relationship) to estimate toxicity endpoints (e.g., LC50 for aquatic organisms).
- Conduct microcosm studies simulating soil/water systems to track degradation metabolites via LC-MS/MS. Link findings to atmospheric chemistry frameworks for pollutant persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
